Tributylsilane

Description

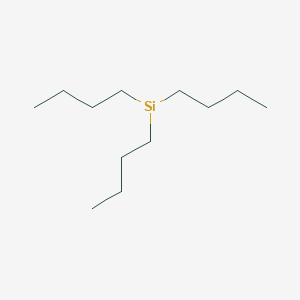

Structure

2D Structure

Properties

InChI |

InChI=1S/C12H27Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEIIPDWJVGTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912463 | |

| Record name | Tributylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-41-4 | |

| Record name | 998-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributylsilane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Tributylsilane [(CH₃(CH₂)₃)₃SiH], a versatile organosilicon compound, has emerged as a valuable reagent in modern organic synthesis. Its unique combination of properties makes it a powerful tool for a range of chemical transformations, from reductions to hydrosilylations. This in-depth technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid with physical and chemical properties that are crucial for its application in various synthetic protocols.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 998-41-4 | [1] |

| Molecular Formula | C₁₂H₂₈Si | [1] |

| Molecular Weight | 200.44 g/mol | [1] |

| Boiling Point | 225-226 °C at 755 mmHg | [1][2] |

| Density | 0.779 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.436 | [1][2] |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| Solubility | Soluble in a variety of organic solvents such as hexane, ethyl acetate, and benzene. Insoluble in water. | [3] |

| Appearance | Colorless clear liquid | [1] |

| Storage | Store at 2-8°C | [1][2] |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the Si-H bond, which can act as a source of hydride or a hydrogen atom radical. This dual reactivity makes it a versatile reagent for a variety of transformations.

Reductions

This compound is widely employed as a mild and selective reducing agent for a variety of functional groups. Unlike more reactive metal hydrides, it often allows for the chemoselective reduction of one functional group in the presence of others.

Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to the corresponding alcohols. The reaction is typically carried out in the presence of a Lewis acid, such as B(C₆F₅)₃, which activates the carbonyl group towards hydride attack.[4]

Deoxygenation of Alcohols: Alcohols can be deoxygenated to the corresponding alkanes through a two-step process involving the formation of a xanthate or trifluoroacetate derivative, followed by a radical-mediated reduction with this compound.[5][6]

Reduction of Esters and Amides: While less common, under specific conditions, esters and amides can be reduced using this compound, often requiring harsher reaction conditions or specific catalysts.[4]

Experimental Protocol: General Procedure for the Reduction of an Aldehyde to an Alcohol

-

To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 5 mol%).

-

Slowly add this compound (1.2 mmol) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a powerful method for the formation of silicon-carbon bonds and is widely used in the synthesis of organosilicon compounds. This compound, in the presence of a suitable catalyst (often a platinum complex like Karstedt's catalyst), readily undergoes hydrosilylation with alkenes and alkynes.[7][8]

The mechanism of platinum-catalyzed hydrosilylation, commonly referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the silane to the platinum center, followed by coordination of the alkene, insertion of the alkene into the Pt-H or Pt-Si bond, and finally reductive elimination to yield the alkylsilane and regenerate the catalyst.[7][9]

Experimental Protocol: General Procedure for the Hydrosilylation of an Alkene

-

To a solution of the alkene (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add the hydrosilylation catalyst (e.g., Karstedt's catalyst, 0.1 mol%).

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by GC or NMR spectroscopy.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by distillation or column chromatography to obtain the desired alkylsilane.

Radical Reactions

The Si-H bond in this compound can undergo homolytic cleavage to generate a tributylsilyl radical (Bu₃Si•). This radical can participate in various chain reactions, making this compound a useful alternative to toxic tin hydrides, such as tributyltin hydride, in radical chemistry.[10]

Radical Deoxygenation (Barton-McCombie Reaction): As mentioned earlier, the deoxygenation of alcohols via their xanthate derivatives is a classic example of a radical chain reaction where this compound acts as the hydrogen atom donor to propagate the chain.[5]

Protecting Group Chemistry

Tributylsilyl ethers can be formed from alcohols and this compound under specific conditions, although other silylating agents are more commonly used for this purpose. The resulting silyl ethers can serve as protecting groups for alcohols due to their stability under various reaction conditions and their selective removal.[11][12]

Visualizing Reaction Pathways and Workflows

To further elucidate the utility of this compound in organic synthesis, the following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

Caption: General workflow for the reduction of aldehydes and ketones.

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Caption: Radical chain mechanism for Barton-McCombie deoxygenation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is irritating to the eyes, skin, and respiratory system. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14]

References

- 1. This compound | 998-41-4 [chemicalbook.com]

- 2. 998-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Tris(trimethylsilyl)silane as a Reagent for the Radical Deoxygenation of Alcohols | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 8. Verification Required - Princeton University Library [oar.princeton.edu]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nbinno.com [nbinno.com]

- 13. lobachemie.com [lobachemie.com]

- 14. airgas.com [airgas.com]

An In-depth Technical Guide to the Synthesis and Purification of Tributylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of tributylsilane. The information presented is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the available techniques, including detailed experimental protocols, quantitative data for comparison, and process visualizations.

Introduction to this compound

This compound ((C₄H₉)₃SiH) is a trialkylsilane that serves as a versatile reagent in organic synthesis. Its reactive silicon-hydride (Si-H) bond makes it a valuable reducing agent, particularly for the reduction of functional groups such as aldehydes, ketones, and esters. It is also utilized in hydrosilylation reactions and as a precursor for the introduction of the tributylsilyl group into organic molecules. The synthesis of high-purity this compound is crucial for its effective application in sensitive chemical transformations.

Synthesis of this compound

Two primary methods are commonly employed for the synthesis of this compound: the Grignard reaction and the reduction of tributylchlorosilane.

Grignard Reaction

The Grignard reaction is a robust method for forming silicon-carbon bonds. In the synthesis of this compound, trichlorosilane (HSiCl₃) is reacted with butylmagnesium bromide (C₄H₉MgBr), a Grignard reagent. The nucleophilic butyl group from the Grignard reagent displaces the chloride ions on the silicon atom.

Reaction Scheme: HSiCl₃ + 3 C₄H₉MgBr → (C₄H₉)₃SiH + 3 MgBrCl

This method offers high selectivity, with reported yields for analogous trialkylsilane syntheses typically ranging from 70-85%.[1]

Materials:

-

Magnesium turnings

-

Butyl bromide

-

Trichlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Hydrochloric acid (aqueous solution, e.g., 2 M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of butyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction is initiated, add the remaining butyl bromide solution at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Trichlorosilane:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of trichlorosilane in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

-

Carefully add 2 M hydrochloric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Reduction of Tributylchlorosilane

Another common route to this compound is the reduction of tributylchlorosilane ((C₄H₉)₃SiCl). This method utilizes a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH), to replace the chlorine atom with a hydrogen atom.

Reaction Scheme (using LiAlH₄): 4 (C₄H₉)₃SiCl + LiAlH₄ → 4 (C₄H₉)₃SiH + LiCl + AlCl₃

This method is often preferred for its simplicity and high yields.

Materials:

-

Tributylchlorosilane

-

Lithium aluminum hydride (LiAlH₄) or Sodium Hydride (NaH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution, e.g., 2 M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Suspend lithium aluminum hydride (or sodium hydride) in anhydrous diethyl ether or THF in the flask and cool the mixture in an ice bath.

-

-

Addition of Tributylchlorosilane:

-

Add a solution of tributylchlorosilane in anhydrous diethyl ether or THF dropwise to the stirred suspension of the reducing agent. Maintain a low temperature during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly add water to quench the excess reducing agent, followed by 2 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purification of this compound

The primary method for purifying this compound is fractional distillation , often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.[2]

Fractional Distillation

Fractional distillation is effective for separating liquids with close boiling points.[3][4][5] The crude this compound obtained from the synthesis is heated, and the vapor passes through a fractionating column. The component with the lower boiling point (this compound) will preferentially move up the column and be collected as the distillate.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Apparatus Setup:

-

Place the crude this compound in a round-bottom flask with a stir bar.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

-

The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[4]

-

-

Distillation:

-

Begin stirring and gradually apply vacuum to the system.

-

Gently heat the flask using a heating mantle.

-

Observe the condensation ring rising slowly up the fractionating column. A slow and steady rate of distillation is crucial for good separation.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 103 °C at 8 mmHg.[1]

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

Purity Analysis

The purity of the synthesized and purified this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). Commercially available this compound typically has a purity of ≥ 98.5% as determined by GC.[1]

While specific conditions for this compound are not detailed in the provided search results, a general method for silane analysis can be adapted.[3][6][7]

-

Column: A non-polar capillary column, such as a DB-5, is suitable for separating silanes.[3]

-

Injector Temperature: Typically set around 220-250 °C.[3]

-

Oven Temperature Program: An initial temperature of around 80 °C, ramped up to 250 °C.[3]

-

Carrier Gas: Helium is commonly used.[3]

-

Detector: A mass spectrometer for identification and a flame ionization detector (FID) for quantification.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and purification of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₈Si |

| Molecular Weight | 200.44 g/mol |

| Appearance | Colorless clear liquid |

| Density | 0.78 g/mL |

| Boiling Point | 103 °C / 8 mmHg |

| Purity (Commercial) | ≥ 98.5% (GC) |

Table 2: Comparison of Synthesis Methods

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Grignard Reaction | Trichlorosilane, Butylmagnesium bromide | 70-85% (for analogous reactions)[1] | High selectivity, well-established method. | Requires strict anhydrous conditions, Grignard reagent is sensitive to moisture and oxygen. |

| Reduction | Tributylchlorosilane, LiAlH₄ or NaH | High (specific data for this compound not found) | Simpler procedure, often high yielding. | Reducing agents can be hazardous and require careful handling. |

Process Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis, purification, and analysis of this compound.

Caption: Detailed workflow for the Grignard synthesis of this compound.

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

References

- 1. nbinno.com [nbinno.com]

- 2. Can you remove vacuum distillation from tritium sample preparation? – LabLogic [lablogic.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thescipub.com [thescipub.com]

- 7. researchgate.net [researchgate.net]

Tributylsilane in Organic Synthesis: A Deep Dive into Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Tributylsilane ((n-Bu)₃SiH) has emerged as a versatile and valuable reagent in modern organic synthesis, offering a less toxic alternative to traditional reducing agents like tributyltin hydride. Its utility spans a range of transformations, primarily centered around its ability to act as a source of a hydride radical or a hydride ion. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. Understanding these mechanisms is crucial for reaction optimization, predicting outcomes, and designing novel synthetic strategies in complex molecule and drug development.

Core Mechanisms of Action

This compound primarily operates through two distinct mechanistic pathways: a radical chain mechanism and an ionic mechanism . The preferred pathway is dictated by the reaction conditions, particularly the presence of radical initiators or strong acids. A third significant application is in hydrosilylation reactions , which are typically catalyzed by transition metals.

Radical Mechanism: A Chain Process

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions, this compound participates in radical chain reactions. This pathway is characteristic of reductions of alkyl halides and deoxygenations (e.g., Barton-McCombie reaction).

The process can be broken down into three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) to generate radicals. These radicals then abstract the hydrogen atom from this compound to produce the tributylsilyl radical ((n-Bu)₃Si•).

-

Propagation: This is a two-step cyclic process.

-

The tributylsilyl radical reacts with the organic substrate (R-X, where X is a halogen or another functional group) to form a stable tributylsilyl halide ((n-Bu)₃Si-X) and a new carbon-centered radical (R•).

-

The carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound, yielding the reduced product (R-H) and regenerating the tributylsilyl radical, which continues the chain.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.

Ionic Mechanism: Hydride Transfer

In the presence of a strong Brønsted or Lewis acid, this compound can act as a hydride donor. This ionic pathway is commonly employed for the reduction of carbonyl compounds, alcohols, and other functional groups that can be converted into a carbocation or a related electrophilic species.

The mechanism generally involves:

-

Activation of the Substrate: The Lewis or Brønsted acid activates the substrate. For example, a ketone's carbonyl oxygen is protonated or coordinates to the Lewis acid, making the carbonyl carbon more electrophilic.

-

Hydride Transfer: this compound then delivers a hydride ion (H⁻) to the activated, electron-deficient center. This is the key step, and it is believed to proceed through a transition state where the Si-H bond is breaking as the C-H bond is forming.

-

Formation of Silyl Cation: The transfer of the hydride results in the formation of a silylium ion ((n-Bu)₃Si⁺) or a species with significant silylium ion character, which is then trapped by a nucleophile in the reaction mixture (often the conjugate base of the acid or the solvent).

-

Product Formation: The reduced substrate, upon workup, yields the final product (e.g., an alcohol from a ketone).

Hydrosilylation: Addition Across Unsaturated Bonds

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, and palladium.

The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves:

-

Oxidative Addition: The Si-H bond of this compound undergoes oxidative addition to the low-valent metal center.

-

Alkene Coordination: The alkene coordinates to the resulting metal-silyl-hydride complex.

-

Insertion: The alkene inserts into the metal-hydride bond (or, in some cases, the metal-silyl bond).

-

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to furnish the alkylsilane product and regenerate the active catalyst.

The regioselectivity of the hydrosilylation (Markovnikov vs. anti-Markovnikov addition) is influenced by the choice of catalyst, ligands, and substrate.

Data Presentation: Quantitative Analysis of this compound Reactions

The following tables summarize representative quantitative data for reactions involving this compound, highlighting its efficiency and selectivity.

Table 1: Radical Dehalogenation of Aryl Halides

| Substrate | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | AIBN | Toluene | 80 | 2 | 95 |

| 1-Iodonaphthalene | AIBN | Benzene | 80 | 1.5 | 98 |

| 4-Chlorobenzonitrile | AIBN | Toluene | 110 | 6 | 85 |

Table 2: Ionic Reduction of Ketones with this compound and BF₃·OEt₂

| Substrate | Solvent | Temp (°C) | Time (h) | Yield of Alcohol (%) |

| Acetophenone | CH₂Cl₂ | 0 to rt | 1 | 92 |

| Cyclohexanone | CH₂Cl₂ | 0 to rt | 1 | 95 |

| Benzophenone | CH₂Cl₂ | rt | 2 | 90 |

Table 3: Platinum-Catalyzed Hydrosilylation of Terminal Alkenes

| Alkene | Catalyst | Solvent | Temp (°C) | Time (h) | Regioselectivity (linear:branched) | Yield (%) |

| 1-Octene | H₂PtCl₆ | Toluene | 60 | 4 | >98:2 | 93 |

| Styrene | Karstedt's catalyst | Neat | rt | 1 | 95:5 (α-adduct) | 96 |

| Allylbenzene | Speier's catalyst | THF | 50 | 3 | >99:1 | 91 |

Experimental Protocols

Below are detailed methodologies for key experiments cited, providing a practical guide for laboratory implementation.

Protocol 1: Radical Dehalogenation of 4-Bromotoluene

Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

This compound (1.2 mmol, 257 mg, 0.31 mL)

-

AIBN (0.1 mmol, 16.4 mg)

-

Toluene (5 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add 4-bromotoluene, this compound, and AIBN.

-

Add toluene via syringe.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford toluene.

Protocol 2: Ionic Reduction of Acetophenone

Materials:

-

Acetophenone (1.0 mmol, 120 mg, 0.12 mL)

-

This compound (1.1 mmol, 236 mg, 0.28 mL)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 170 mg, 0.15 mL)

-

Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, dissolve acetophenone in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound to the solution.

-

Slowly add boron trifluoride diethyl etherate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-phenylethanol.

Protocol 3: Hydrosilylation of 1-Octene

Materials:

-

1-Octene (1.0 mmol, 112 mg, 0.16 mL)

-

This compound (1.05 mmol, 225 mg, 0.27 mL)

-

Hexachloroplatinic acid (H₂PtCl₆) solution (0.001 mmol, e.g., 10 µL of a 0.1 M solution in isopropanol)

-

Toluene (2 mL)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar under an inert atmosphere, add 1-octene and toluene.

-

Add the hexachloroplatinic acid solution via microsyringe.

-

Add this compound to the reaction mixture.

-

Heat the mixture to 60 °C and stir for 4 hours.

-

Monitor the reaction by GC-MS to confirm the formation of octyl(tributyl)silane.

-

Upon completion, cool the reaction to room temperature.

-

The solvent can be removed under reduced pressure. The product is often of sufficient purity for subsequent use, or it can be further purified by vacuum distillation.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, with its reactivity governed by the choice of reaction conditions. Its ability to participate in radical, ionic, and transition-metal-catalyzed pathways makes it a valuable tool for a wide array of chemical transformations. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for leveraging the full potential of this reagent in the synthesis of complex and biologically active molecules. The provided data and protocols serve as a practical starting point for the application of this compound in the laboratory.

tributylsilane spectroscopic data and analysis (NMR, IR, Mass)

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of tributylsilane, a versatile reducing agent and silylating agent employed in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.69 | Multiplet | Si-H |

| ~1.33 | Multiplet | Si-CH₂-CH₂ -CH₂ -CH₃ | |

| ~0.89 | Triplet | Si-CH₂-CH₂-CH₂-CH₃ | |

| ~0.59 | Multiplet | Si-CH₂ -CH₂-CH₂-CH₃ | |

| ¹³C* | ~26.6 | - | Si-CH₂-CH₂ -CH₂-CH₃ |

| ~25.4 | - | Si-CH₂-CH₂-CH₂ -CH₃ | |

| ~14.9 | - | Si-CH₂ -CH₂-CH₂-CH₃ | |

| ~13.8 | - | Si-CH₂-CH₂-CH₂-CH₃ | |

| ²⁹Si | -5 to -20 | - | Si H(CH₂CH₂CH₂CH₃)₃ |

Table 2: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2955, ~2925, ~2870 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| ~2100 | Strong | Si-H stretching |

| ~1465 | Medium | C-H bending (scissoring) of CH₂ groups |

| ~1375 | Medium | C-H bending (umbrella) of CH₃ groups |

| ~880 | Strong | Si-H bending |

| ~735 | Medium | CH₂ rocking |

Table 3: Mass Spectrometry Data of this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 200 | 2.7 | [M]⁺ (Molecular Ion) |

| 143 | 100.0 | [M - C₄H₉]⁺ (Base Peak) |

| 115 | 7.7 | [M - C₄H₉ - C₂H₄]⁺ |

| 101 | 63.4 | [SiH(C₄H₉)(C₂H₅)]⁺ |

| 87 | 57.5 | [SiH(C₄H₉)]⁺ |

| 73 | 23.8 | [Si(C₂H₅)H₂]⁺ |

| 59 | 79.6 | [SiH(CH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and ²⁹Si NMR Analysis of this compound:

-

Sample Preparation: Prepare a solution of this compound by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

-

²⁹Si NMR Acquisition:

-

Acquire a proton-decoupled ²⁹Si spectrum. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are often employed to enhance signal intensity.

-

Typical parameters will vary depending on the pulse sequence used but generally involve longer relaxation delays.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol for FTIR Analysis of Liquid this compound (Neat Film Method):

-

Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer and acquire the IR spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry of this compound:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection into a heated inlet or through a gas chromatograph (GC-MS).

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Ionization: Bombard the gaseous this compound molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to elucidate the structure of the molecule. The base peak is the most intense peak in the spectrum.

Visualization of Spectroscopic Relationships

The following diagrams, generated using the DOT language, illustrate key relationships in the spectroscopic analysis of this compound.

References

Tributylsilane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsilane ([CH3(CH2)3]3SiH) is a versatile organosilicon compound utilized in a range of applications within the pharmaceutical and chemical industries.[1] Its utility as a reducing agent and in hydrosilylation reactions makes it a valuable tool in organic synthesis.[2][3] However, its reactivity necessitates a thorough understanding of its properties and the implementation of strict safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety precautions and handling procedures for this compound.

Chemical and Physical Properties

This compound is a colorless liquid with the following key physical and chemical properties.[1][2][4]

| Property | Value |

| CAS Number | 998-41-4 |

| Molecular Formula | C12H28Si |

| Molecular Weight | 200.44 g/mol |

| Boiling Point | 225-226 °C at 755 mmHg |

| Density | 0.779 g/mL at 25 °C |

| Flash Point | 83 °C (181.4 °F) - closed cup |

| Autoignition Temperature | Data not available |

| Lower Explosive Limit (LEL) | Data not available |

| Upper Explosive Limit (UEL) | Data not available |

Hazard Identification and Classification

This compound is classified as a combustible liquid and poses several health hazards.[2][5]

-

Hazard Classifications:

-

Signal Word: Warning[2]

-

Hazard Statements:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[6]

-

Respiratory Protection: If working in an area with inadequate ventilation or with the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.

-

Grounding: Use proper grounding and bonding procedures to prevent static discharge when transferring the liquid.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Reduction of a Ketone

The following is a generalized protocol for the reduction of a ketone using this compound. This procedure should be adapted and optimized for specific substrates and reaction scales.

Materials:

-

Ketone substrate

-

This compound

-

Lewis acid catalyst (e.g., trifluoroacetic acid)

-

Anhydrous dichloromethane (DCM) as solvent

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Assemble the reaction glassware under an inert atmosphere. Ensure all glassware is dry.

-

Reagent Addition:

-

Dissolve the ketone substrate in anhydrous DCM in the round-bottom flask.

-

Add the Lewis acid catalyst to the solution.

-

Slowly add this compound to the reaction mixture via a syringe or dropping funnel. An exothermic reaction may occur.

-

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product using an appropriate technique, such as column chromatography.

Caption: Workflow for a typical ketone reduction using this compound.

Spill Response and Waste Disposal

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Spill Cleanup Protocol

-

Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition from the area.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water.

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Caption: Decision workflow for responding to a this compound spill.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its combustible and irritant properties demand careful handling. By adhering to the safety precautions, experimental protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before working with this compound.

References

Tributylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Core Properties, Synthesis, and Applications of Tributylsilane

This technical guide provides a detailed overview of this compound, a versatile organosilicon compound with significant applications in organic synthesis, materials science, and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and visual representations of key chemical processes.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 998-41-4, is a colorless, clear liquid with the molecular formula C₁₂H₂₈Si.[1][2][3][4] It is a valuable reagent known for its role as a reducing agent, a precursor in polymer synthesis, and a surface modifying agent.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, facilitating easy reference and comparison.

| Property | Value | References |

| CAS Number | 998-41-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₈Si | [1][2][3] |

| Molecular Weight | 200.44 g/mol | [1][2][3] |

| Density | 0.779 g/mL at 25 °C | [5] |

| Boiling Point | 225-226 °C at 755 mmHg | [5] |

| Refractive Index | n20/D 1.436 | [5] |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| Purity | ≥ 98.5% (GC) | [1] |

Key Applications and Experimental Protocols

This compound's utility in research and development is multifaceted, primarily revolving around its reactive silicon-hydrogen (Si-H) bond. This section details its major applications and provides generalized experimental protocols.

Ionic Reduction of Carbonyl Compounds

This compound is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols or alkanes, especially when the reaction proceeds through a stable carbocation intermediate.[6] The reaction is typically catalyzed by a strong Lewis acid, such as boron trifluoride.

Experimental Protocol: General Procedure for the Reduction of a Ketone

-

Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a gas inlet tube, a pressure-equalizing dropping funnel, and a condenser. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of the ketone substrate is prepared in a suitable anhydrous solvent, such as dichloromethane.

-

Addition of Silane: this compound (typically 1.1 to 1.5 equivalents) is added to the stirred solution of the ketone.

-

Initiation with Lewis Acid: The reaction mixture is cooled in an ice bath, and a Lewis acid catalyst (e.g., boron trifluoride etherate or gaseous boron trifluoride) is added dropwise.[7]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Hydrosilylation Reactions

Hydrosilylation involves the addition of the Si-H bond across a double or triple bond, a fundamental process in the synthesis of organosilicon compounds and silicone polymers.[1][8] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[8]

Experimental Protocol: General Procedure for the Hydrosilylation of an Alkene

-

Reaction Setup: A Schlenk flask or a similar apparatus suitable for air-sensitive reactions is charged with the alkene substrate and a catalytic amount of a hydrosilylation catalyst (e.g., Karstedt's catalyst).

-

Solvent and Reagent Addition: An anhydrous, aprotic solvent (e.g., toluene or THF) is added, followed by the dropwise addition of this compound under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate and the catalyst used.

-

Monitoring and Work-up: The reaction is monitored by GC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting alkylthis compound can be purified by vacuum distillation or column chromatography.

Precursor in Silicone Polymer Synthesis

This compound can serve as a chain-terminating agent or a precursor for functionalized siloxanes in the synthesis of silicone polymers. The fundamental chemistry involves the hydrolysis of silane precursors to silanols, which then undergo condensation to form siloxane bonds (-Si-O-Si-).

Experimental Protocol: Conceptual Steps for Silicone Polymer Formation

-

Hydrolysis: A this compound derivative (e.g., a chlorothis compound) is hydrolyzed in the presence of water to form the corresponding silanol (Bu₃SiOH). This step is often performed in a two-phase system with a suitable organic solvent.

-

Condensation: The silanols undergo condensation, either self-condensation or co-condensation with other silanols (e.g., from di- or trifunctional silanes), to form the siloxane backbone. This process can be catalyzed by acids or bases.

-

Polymerization and Control: By controlling the stoichiometry of monofunctional (like tributylsilanol) and difunctional or trifunctional silanols, the molecular weight and degree of cross-linking of the resulting silicone polymer can be tailored.

-

Isolation: The polymer is isolated by removal of the solvent and any volatile byproducts.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent in modern organic and materials chemistry. Its utility as a selective reducing agent and a precursor for silicon-containing materials makes it an invaluable tool for researchers and professionals in drug development and materials science. A thorough understanding of its properties and reaction conditions is essential for its safe and effective application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 998-41-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. 998-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 998-41-4 [chemicalbook.com]

- 6. Silane Reduction of... - Gelest [technical.gelest.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

Tributylsilane: A Technical Guide to Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of tributylsilane in a variety of common laboratory solvents. Understanding these properties is critical for the effective use of this compound as a reducing agent and in other applications within research, development, and manufacturing. This document summarizes available data, provides detailed experimental protocols for characterization, and illustrates the key factors influencing its stability.

Executive Summary

This compound ([CH₃(CH₂)₃]₃SiH) is a versatile organosilane reagent. Its utility is intrinsically linked to its behavior in solution. This guide establishes that this compound exhibits high solubility in non-polar aprotic solvents and is miscible with many common organic solvents. Conversely, it is insoluble in and reactive with protic solvents, particularly water, undergoing hydrolysis. Its stability is significantly influenced by the presence of moisture, acidic or basic conditions, and the nature of the solvent.

Solubility of this compound

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility of this compound |

| Hexane | C₆H₁₄ | Non-polar Aprotic | Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble to Partially Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble to Partially Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Partially Soluble to Insoluble |

| Water | H₂O | Polar Protic | Insoluble and Reactive |

Stability of this compound

The stability of this compound is a critical consideration for its storage and use. The primary pathway for decomposition is hydrolysis of the silicon-hydride (Si-H) bond.

Key Factors Influencing Stability:

-

Moisture: this compound reacts with water to produce tributylsilanol and hydrogen gas. This reaction, known as hydrolysis, is generally slow in neutral water but is accelerated by acidic or basic conditions.

-

Solvent Type:

-

Aprotic Solvents: In dry aprotic solvents such as hexane, dichloromethane, and THF, this compound is relatively stable. These solvents are recommended for reactions involving this compound.

-

Protic Solvents: Protic solvents, such as water and alcohols, can participate in the hydrolysis of the Si-H bond, leading to the decomposition of the reagent.

-

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the Si-H bond. Strong acids and bases should be avoided in this compound solutions unless they are part of a controlled reaction.

Decomposition Pathway (Hydrolysis):

(CH₃CH₂CH₂CH₂)₃SiH + H₂O → (CH₃CH₂CH₂CH₂)₃SiOH + H₂

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of this compound in a laboratory setting.

Protocol for Determining Qualitative Solubility

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

Test solvents (e.g., THF, DCM, acetonitrile, DMF, DMSO, ethyl acetate, hexane, water)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add 100 µL of this compound to the test tube. This creates an approximate 10% (v/v) mixture.

-

Cap the test tube and vortex the mixture vigorously for 30 seconds.

-

Allow the mixture to stand for 5 minutes and observe.

-

Observation:

-

Soluble/Miscible: A clear, homogeneous solution with no visible phase separation.

-

Partially Soluble: The solution is cloudy, or a significant portion of the this compound has dissolved, but a separate phase is still visible.

-

Insoluble: Two distinct layers are present, or the this compound is present as undissolved droplets.

-

-

Record the observations for each solvent.

Protocol for Assessing Stability by ¹H NMR Spectroscopy

Objective: To monitor the decomposition of this compound in a solvent over time by observing the disappearance of the Si-H proton signal and the appearance of new signals.

Materials:

-

This compound

-

Deuterated solvent of interest (e.g., CDCl₃, THF-d₈)

-

NMR tubes

-

NMR spectrometer

-

Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and a signal that does not overlap with the analyte)

Procedure:

-

Prepare a stock solution of this compound in the deuterated solvent with a known concentration (e.g., 0.1 M).

-

Add a known amount of the internal standard to the solution.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum immediately after preparation (t=0). Identify and integrate the Si-H proton signal (typically a singlet or a triplet depending on the coupling to silicon satellites, around δ 3.5-4.5 ppm) relative to the internal standard.

-

Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).

-

For each spectrum, integrate the Si-H proton signal and the signal of the internal standard.

-

Analysis:

-

Calculate the relative amount of this compound remaining at each time point by comparing the integral of the Si-H peak to the integral of the internal standard.

-

Plot the percentage of remaining this compound versus time to determine the stability profile.

-

Observe the appearance of new peaks that may correspond to decomposition products (e.g., tributylsilanol).

-

Visualization of Stability Factors

The logical relationships between factors affecting the stability of this compound are illustrated in the following diagram.

A Technical Guide to the Physical Properties of Tributylsilane

This guide provides an in-depth overview of the key physical properties of tributylsilane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the established values for these properties and details the experimental methodologies for their determination.

Physical Properties of this compound

This compound is a colorless, liquid organosilicon compound with the chemical formula (C₄H₉)₃SiH. Accurate knowledge of its physical properties is essential for its proper handling, application in chemical synthesis, and for the design of experimental processes.

Quantitative Data Summary

The boiling point and density of this compound have been determined and are summarized in the table below. It is important to note that the boiling point of a liquid is dependent on the ambient pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 225-226 °C | at 755 mmHg[1][2] |

| 103 °C | at 8 mmHg[3] | |

| Density | 0.779 g/mL | at 25 °C[1][2] |

| 0.78 g/mL | at 25 °C[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] A common and accurate method for determining the boiling point is the distillation method.

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of the liquid (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[4]

-

The apparatus is assembled for simple distillation. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when the vapor temperature stabilizes, and there is a consistent rate of condensation in the condenser. This stable temperature is the boiling point of the liquid.[6]

-

For accuracy, it is also recommended to record the barometric pressure at the time of the measurement, as boiling point varies with external pressure.[4]

An alternative for small sample volumes is the micro-boiling point or capillary method.[6][7]

Determination of Density

Density is the mass of a substance per unit volume. It is typically measured in g/mL or g/cm³.

Apparatus:

-

Graduated cylinder or volumetric flask

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

-

A specific volume of the liquid, for example, 20-25 mL, is carefully added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[8]

-

The combined mass of the graduated cylinder and the liquid is measured.[8]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[9]

-

The density is then calculated using the formula: Density = Mass / Volume.[10]

-

The process can be repeated with different volumes of the liquid to ensure accuracy, and the average density can be calculated.[8] The temperature of the liquid should also be recorded as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. This compound 99% | 998-41-4 [sigmaaldrich.com]

- 2. 998-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. homesciencetools.com [homesciencetools.com]

Tributylsilane as a Precursor in Silicon-Based Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsilane ((C₄H₉)₃SiH), a sterically hindered trialkylsilane, serves as a versatile precursor and modifying agent in the synthesis of advanced silicon-based polymers. Its distinct reactivity, stemming from the silicon-hydride (Si-H) bond and the bulky butyl groups, allows for its application in various polymerization methodologies to tailor the properties of the resulting polymers. This technical guide provides a comprehensive overview of the role of this compound in key silicon polymer synthesis routes, including hydrosilylation, dehydrocoupling, and as a functionalizing agent in ring-opening polymerization. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate its application in research and development.

While this compound is a valuable reagent, it is important to note that its primary role in polymerization is often as a modifying or end-capping agent rather than a primary monomer for high molecular weight homopolymers due to its monofunctional nature with respect to the Si-H bond. Its bulky butyl groups can also influence reaction kinetics and the final properties of the polymer, such as solubility and thermal stability.

Hydrosilylation Reactions

Hydrosilylation is a fundamental reaction in silicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This process is a powerful method for forming silicon-carbon bonds and is widely used for crosslinking silicone elastomers and synthesizing organosilicon compounds. This compound can be employed in hydrosilylation reactions to introduce tributylsilyl groups into a polymer structure, often to functionalize the polymer or to act as a chain-terminating agent.

General Reaction Mechanism

The hydrosilylation reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. The generally accepted Chalk-Harrod mechanism provides a framework for understanding this process.

The Dawn of a New Chemistry: A Technical Guide to the Historical Development and Discovery of Organosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilanes, hybrid compounds bridging the worlds of organic and inorganic chemistry, have carved a unique and indispensable niche in modern science. From their early beginnings in the 19th century to their current-day applications in advanced materials and medicine, the journey of organosilanes is a testament to scientific curiosity and innovation. This technical guide provides an in-depth exploration of the historical milestones in organosilane chemistry, detailing the key discoveries, the pioneering scientists, and the seminal experimental work that laid the foundation for this remarkable class of molecules. For drug development professionals, this guide offers insights into the foundational chemistry that underpins the use of organosilanes in sophisticated drug delivery systems and as bioactive molecules.

The Birth of Organosilane Chemistry: Early Syntheses and Pioneers

The story of organosilanes begins in the mid-19th century, a period of fervent discovery in the field of chemistry. The initial synthesis of a compound containing a direct silicon-carbon bond marked the genesis of a new area of chemical research.

The First Organosilane: Friedel and Crafts' Landmark Synthesis (1863)

The first deliberate synthesis of an organosilane is credited to French chemist Charles Friedel and American chemist James Crafts. In 1863, they successfully synthesized tetraethylsilane (Si(C₂H₅)₄) by reacting silicon tetrachloride (SiCl₄) with diethylzinc (Zn(C₂H₅)₂).[1][2][3] This reaction, a variation of the Wurtz reaction, unequivocally demonstrated that silicon, like carbon, could form stable covalent bonds with organic alkyl groups.

Experimental Protocol: Synthesis of Tetraethylsilane (Friedel-Crafts, 1863 - Reconstructed)

-

Reactants:

-

Silicon Tetrachloride (SiCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

-

-

Procedure:

-

Anhydrous silicon tetrachloride and diethylzinc are carefully mixed in a sealed glass tube to prevent exposure to atmospheric moisture, with which diethylzinc reacts violently.

-

The sealed tube is heated. The reaction proceeds as follows: SiCl₄ + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2 ZnCl₂

-

Upon cooling, the solid zinc chloride (ZnCl₂) precipitate is formed.

-

The liquid tetraethylsilane is then separated from the solid byproduct by distillation.

-

-

Purification:

-

Fractional distillation of the liquid product yields purified tetraethylsilane.

-

Frederic Kipping: The Father of Silicone Chemistry (Early 20th Century)

While Friedel and Crafts' discovery was groundbreaking, it was the extensive and systematic work of English chemist Frederic Stanley Kipping at the beginning of the 20th century that truly established the field of organosilicon chemistry. Over a period of more than four decades, Kipping and his students synthesized and characterized a vast array of organosilane compounds.[4] He was the first to utilize Grignard reagents (R-Mg-X) for the formation of silicon-carbon bonds, a method that offered greater versatility and control compared to the use of organozinc compounds.[4]

Kipping's work on the hydrolysis of organochlorosilanes led to the formation of long-chain polymers, which he named "silicones" due to their empirical formula (R₂SiO), analogous to ketones (R₂CO). Although the analogy was later found to be structurally incorrect, the name "silicone" has persisted.

Experimental Protocol: Synthesis of Diphenylsilanediol (A Key Kipping Intermediate)

-

Reactants:

-

Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂)

-

Water (H₂O)

-

A suitable organic solvent (e.g., diethyl ether)

-

-

Procedure:

-

Dichlorodiphenylsilane, prepared via the Grignard reaction of silicon tetrachloride with phenylmagnesium bromide, is dissolved in an organic solvent.

-

Water is slowly added to the solution, leading to the hydrolysis of the Si-Cl bonds. (C₆H₅)₂SiCl₂ + 2 H₂O → (C₆H₅)₂Si(OH)₂ + 2 HCl

-

The resulting hydrochloric acid is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed, and dried.

-

Evaporation of the solvent yields diphenylsilanediol as a white crystalline solid.

-

The Industrial Revolution of Organosilanes: The "Direct Process"

The commercial viability of organosilanes and the subsequent rise of the silicone industry were made possible by the development of a cost-effective and scalable synthesis method.

Eugene Rochow and the Müller-Rochow Direct Process (1940s)

In the early 1940s, American chemist Eugene G. Rochow at General Electric, and independently, German chemist Richard Müller, developed the "Direct Process" for the synthesis of methylchlorosilanes.[5] This process involves the direct reaction of elemental silicon with methyl chloride in the presence of a copper catalyst at high temperatures.[5] The primary product of this reaction is dimethyldichlorosilane ((CH₃)₂SiCl₂), the key monomer for the production of polydimethylsiloxane (PDMS), the most common silicone.[6]

Industrial Process: The Müller-Rochow Direct Process

-

Reactants:

-

Elemental Silicon (powdered)

-

Methyl Chloride (gas)

-

Copper catalyst

-

-

Reactor:

-

Fluidized-bed reactor

-

-

Typical Conditions:

-

Procedure:

-

Powdered silicon and the copper catalyst are placed in a fluidized-bed reactor.

-

A stream of hot methyl chloride gas is passed through the reactor, fluidizing the solid particles and initiating the reaction.

-

A mixture of methylchlorosilanes is produced, with dimethyldichlorosilane being the major component. 2 CH₃Cl + Si → (CH₃)₂SiCl₂

-

Other products include methyltrichlorosilane (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and others.

-

The product mixture is continuously removed from the reactor and separated by fractional distillation.

-

Quantitative Data on Early Organosilanes and Key Bonds

The stability and reactivity of organosilanes are governed by the nature of their chemical bonds. The following tables summarize key quantitative data for tetraethylsilane, the first synthesized organosilane, and comparative bond energies.

Table 1: Physicochemical Properties of Tetraethylsilane

| Property | Value |

| Molecular Formula | C₈H₂₀Si |

| Molecular Weight | 144.33 g/mol [1] |

| Melting Point | -82.5 °C[1][9][2][3] |

| Boiling Point | 153-154 °C[1][9][2][3] |

| Density | 0.761 g/mL at 25 °C[1][2][3] |

| Refractive Index | 1.426 at 20 °C[1] |

| Water Solubility | Insoluble[1] |

Table 2: Comparative Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| Si-C | ~360[10] |

| C-C | ~346[11] |

| Si-O | ~452[10] |

| C-O | ~358[11] |

| Si-Si | ~340[10] |

| Si-H | ~393[10] |

| C-H | ~411[11] |

Note: Bond energies can vary depending on the specific molecular environment. The high strength of the Si-O bond is a defining characteristic of organosilicon chemistry and is responsible for the thermal stability of silicones.[12]

Modern Applications in Drug Development

The unique properties of organosilanes have made them valuable tools in modern drug development, particularly in the field of drug delivery. Their ability to functionalize surfaces and form stable, biocompatible materials is of paramount importance.

Organosilanes in Drug Delivery Systems

Organosilanes are crucial for the surface modification of nanoparticles, such as mesoporous silica nanoparticles (MSNs), to create sophisticated drug delivery vehicles.[13][14][15][16] The organosilane acts as a coupling agent, linking the inorganic nanoparticle core to organic molecules, including targeting ligands and the drug itself.[17][18][19][20][21]

Experimental Workflow: Functionalization of Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery

-

Synthesis of MSNs: Mesoporous silica nanoparticles are synthesized, typically through a sol-gel process, resulting in a porous structure with surface silanol (Si-OH) groups.[15]

-

Surface Activation: The MSN surface is activated to ensure a high density of reactive silanol groups.

-

Silanization: The activated MSNs are treated with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of the APTES hydrolyze to form silanols, which then condense with the silanol groups on the MSN surface, forming stable siloxane (Si-O-Si) bonds.[17][18][19][20][21]

-

Drug Loading: The drug molecules are loaded into the pores of the functionalized MSNs.

-

Targeting Ligand Conjugation: Targeting ligands (e.g., antibodies, peptides) are conjugated to the functional groups of the organosilane (e.g., the amino group of APTES) on the MSN surface. This directs the nanoparticle to specific cells or tissues.

Organosilanes as Bioactive Molecules

Recent research has explored the incorporation of silicon into drug molecules themselves. Replacing a carbon atom with a silicon atom (a "sila-substitution") can modulate the drug's metabolic stability, lipophilicity, and binding affinity, potentially leading to improved therapeutic profiles. Furthermore, novel organosilane-containing compounds are being investigated as anticancer agents. For instance, certain platinum(IV) complexes with bis-organosilane ligands have shown promising cytotoxicity against cancer cells, potentially through p53-independent cell death pathways.[22][23]

Visualizing Key Concepts in Organosilane Chemistry

The following diagrams, rendered using the DOT language, illustrate the historical timeline, a key synthetic workflow, and a conceptual signaling pathway relevant to the application of organosilanes.

Caption: Historical timeline of key discoveries in organosilane chemistry.

Caption: Experimental workflow for MSN functionalization.

Caption: Conceptual signaling pathway for an organosilane anticancer drug.

Conclusion